

Spectroscopic Profile of trans-1,2-Cyclohexanediol: A Technical Guide

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Compound of Interest

Compound Name: *trans-1,2-Cyclohexanediol*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **trans-1,2-cyclohexanediol**, a key organic compound utilized in various research and development applications, including drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **trans-1,2-cyclohexanediol**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **trans-1,2-cyclohexanediol** exhibits distinct signals corresponding to the different protons in the molecule.

Assignment	Chemical Shift (δ , ppm)
A	3.91
B	3.33
C	1.95
D	1.69
E	1.56 to 1.00

Note: The shift values were obtained at 400MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Solvent
75.2	CDCl ₃
32.8	CDCl ₃
24.3	CDCl ₃

Note: Data obtained from various sources.[2][3][4]

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of diols is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of the purified **trans-1,2-cyclohexanediol** for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5] Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[5]
- Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[5]
- ¹H NMR Spectroscopy:

- Pulse Program: Utilize a standard single-pulse experiment.^[5]
- Acquisition Parameters: Set the spectral width to approximately 12-16 ppm, acquisition time to 2-4 seconds, and relaxation delay to 1-5 seconds.^[5] Typically, 8-16 scans are sufficient.^[5]
- ¹³C NMR Spectroscopy:
 - Pulse Program: Employ a standard proton-decoupled ¹³C experiment.^[5]
 - Acquisition Parameters: Set the spectral width to 200-240 ppm, acquisition time to 1-2 seconds, and relaxation delay to 2 seconds.^[5] A higher number of scans (1024 or more) is generally required depending on the sample concentration.^[5]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).^[5] Phase the spectrum and perform baseline correction to obtain a clear spectrum for analysis.^[5] For enantiomeric purity analysis, a three-component chiral derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can be employed, followed by ¹H NMR analysis of the resulting diastereoisomeric iminoboronate esters.^{[6][7]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **trans-1,2-cyclohexanediol** shows characteristic absorption bands for its hydroxyl and alkane functional groups.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (hydrogen-bonded)	3500-3200	Strong, Broad
C-H stretch	2950-2870	Strong
C-O stretch	1260-1050	Strong

Note: The O-H stretching frequency is sensitive to hydrogen bonding.[8][9] In a dilute solution of CCl_4 , free O-H and intramolecularly bonded O-H bands can be observed at approximately 3628 cm^{-1} and 3596 cm^{-1} , respectively.[8]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid alcohol is as follows:

- **Sample Preparation:** For a solid sample, the KBr pellet method is frequently used.[4] A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[10] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil).[10] For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[10]
- **Instrument and Data Acquisition:** An FTIR (Fourier Transform Infrared) spectrometer is commonly used.[11] A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum.[10][12]
- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[10][12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of **trans-1,2-cyclohexanediol** shows several characteristic fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
70	99.99	[C ₄ H ₆ O] ⁺
57	56.89	[C ₄ H ₉] ⁺
99	Not specified	[M-OH] ⁺
98	Not specified	[M-H ₂ O] ⁺
83	36.00	[C ₆ H ₁₁] ⁺
41	60.50	[C ₃ H ₅] ⁺

Note: The molecular weight of **trans-1,2-cyclohexanediol** is 116.16 g/mol .[\[13\]](#)[\[14\]](#) The data presented is a compilation from various sources.[\[14\]](#)[\[15\]](#)

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of a diol is as follows:

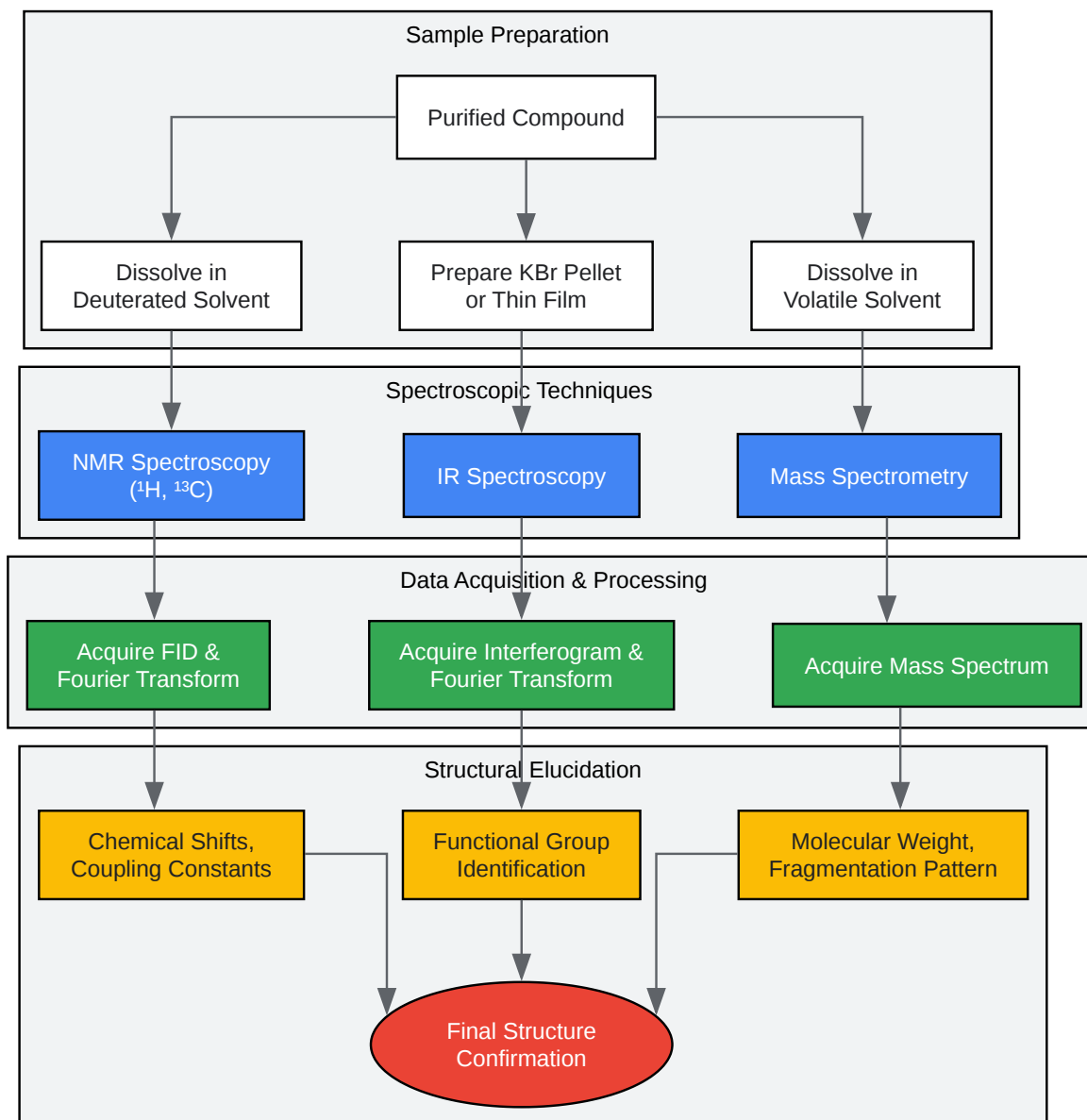
- **Sample Preparation:** Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[16\]](#) Further dilute this solution to a final concentration of about 10-100 µg/mL.[\[16\]](#) Ensure the final solution is free of any particulate matter by filtration if necessary.[\[16\]](#) High concentrations of inorganic salts should be avoided as they can interfere with electrospray ionization.[\[16\]](#)
- **Instrumentation and Ionization:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[17\]](#) For volatile compounds like **trans-1,2-cyclohexanediol**, GC-MS with electron ionization (EI) is a common method.[\[15\]](#) In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[\[17\]](#)
- **Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.[\[17\]](#)

- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak (if present) confirms the molecular weight, and the fragmentation pattern provides valuable structural information.^[17] For diols, characteristic fragmentation patterns can include the loss of a hydroxyl group or a water molecule.^[18]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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